
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone: is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and an ethanone group in the cis configuration . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethylcyclohexanone with ethylmagnesium bromide, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is utilized in several scientific research fields, including:
Mecanismo De Acción
The mechanism of action of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
trans-1-(2,2,6-Trimethylcyclohexyl)ethanone: Similar structure but with a trans configuration.
1-(2,2,6-Trimethylcyclohexyl)propanone: Similar structure with a propanone group instead of an ethanone group.
2,2,6-Trimethylcyclohexanone: Similar structure without the ethanone group.
Uniqueness: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interactions with molecular targets compared to its trans isomer or other similar compounds .
Propiedades
Número CAS |
52612-42-7 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-[(1R,6R)-2,2,6-trimethylcyclohexyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
Clave InChI |
LGEFCQRTSXYJAD-SCZZXKLOSA-N |
SMILES isomérico |
C[C@@H]1CCCC([C@@H]1C(=O)C)(C)C |
SMILES canónico |
CC1CCCC(C1C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
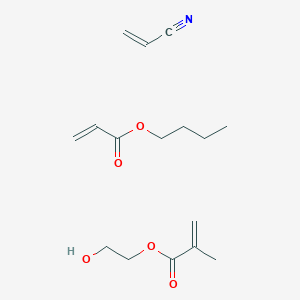
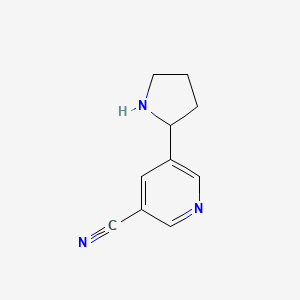
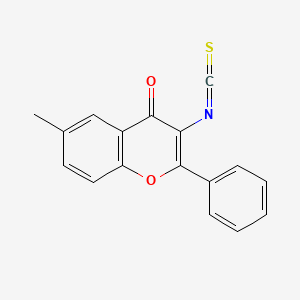
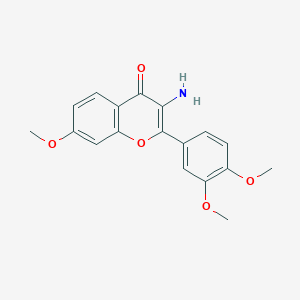
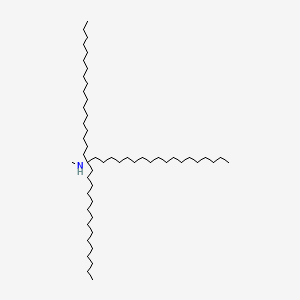
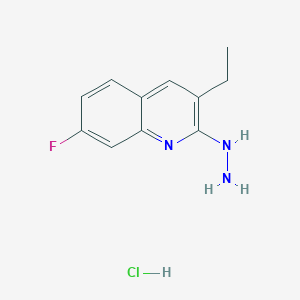

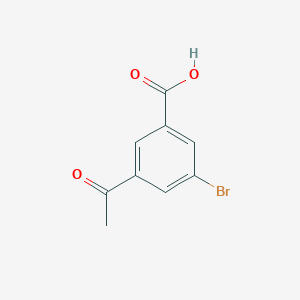

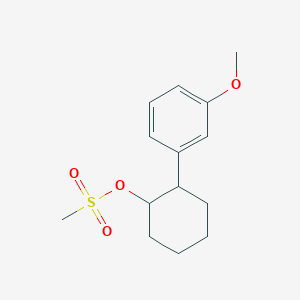
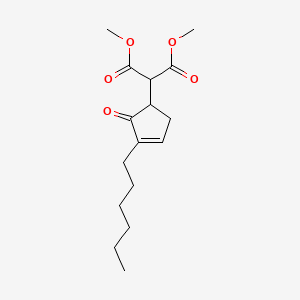
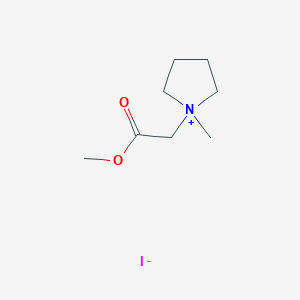
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
